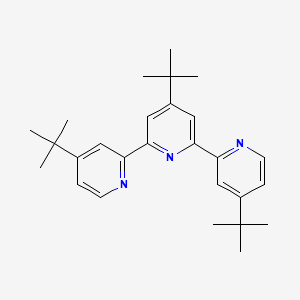

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

描述

Chemical Structure: The compound features a central pyridine ring substituted at the 4-position with a tert-butyl group and at the 2- and 6-positions with 4-tert-butylpyridin-2-yl groups. Its IUPAC name is 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine .

Key Properties:

- Molecular Formula: C₂₇H₃₅N₃

- Molecular Weight: 401.59 g/mol

- Density: 1.004 ± 0.06 g/cm³ (predicted)

- Melting Point: 215–217 °C .

Applications: Primarily used as a ligand in catalysis, such as in late-stage C-H trifluoromethoxylation reactions, where its steric bulk enhances selectivity and stability .

属性

IUPAC Name |

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABMHJGSFUTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401057 | |

| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115091-29-7 | |

| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115091-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine typically involves multiple steps. One common method includes the protection of pyridine rings using a ketone, followed by acid treatment to remove the protective groups, and finally reacting with tert-butyl carbamate to obtain the target compound . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.

化学反应分析

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include nickel catalysts, acid chlorides, and alkyl halides. Major products formed from these reactions often include methylated alkanes and ketones .

科学研究应用

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:

Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.

Industry: It is used in the production of advanced materials, including nanomaterials and electronic devices.

作用机制

The mechanism by which 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

| Compound | Substituents | Key Electronic Effects | Steric Profile |

|---|---|---|---|

| 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | tert-butyl, pyridyl | Electron-donating tert-butyl groups enhance ligand basicity and metal coordination ability. | High steric bulk improves selectivity in catalytic reactions. |

| 4-phenyl-2,6-bis(4-aminophenyl)pyridine | phenyl, amino | Electron-rich amino groups increase nucleophilicity. | Moderate steric hindrance; planar structure facilitates π-π interactions. |

| 4-(2-bromoethynyl)-2,6-bis(pyrazolyl)pyridine | bromoethynyl, pyrazolyl | Pyrazole’s electron-withdrawing nature reduces ligand basicity. | Flexible coordination geometry due to smaller substituents. |

| 4-phenyl-2,6-bis(4-nitrophenyl)pyridine | phenyl, nitro | Electron-withdrawing nitro groups decrease ring electron density. | Bulky nitro groups limit solubility in polar solvents. |

Key Insights :

Thermal Stability :

- The tert-butyl-substituted compound’s high melting point (215–217 °C) and thermal stability up to 200 °C make it superior to nitro- or amino-substituted analogs in high-temperature reactions.

Solubility :

- tert-butyl groups enhance solubility in non-polar solvents (e.g., DMC, acetonitrile), whereas nitro-substituted derivatives require polar solvents like ethanol .

生物活性

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also referred to as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, is a synthetic organic compound with notable biological activity. Its unique structure allows it to function as a ligand in various biochemical pathways, particularly in the methylation of alkyl halides and acid chlorides. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H35N3

- Molecular Weight : 401.59 g/mol

- Melting Point : 215-217 °C

- Boiling Point : 535.7 ± 50.0 °C

The primary mode of action for this compound involves its role as a ligand that interacts with metal ions and facilitates biochemical reactions. The compound has been shown to influence the methylation pathway, which is crucial for various metabolic processes. Specifically, it can stabilize complexes with metal ions that modulate enzyme activities, thereby affecting cellular functions such as gene expression and metabolism.

Biochemical Pathways

The interaction of this compound with cellular targets leads to the following effects:

- Methylation Reactions : Involvement in the synthesis of methylated alkanes and ketones through nickel-catalyzed reactions.

- Enzyme Modulation : Acts as an inhibitor or activator of specific enzymes by forming coordination bonds with metal ions.

Study 1: Methylation Pathways

A study demonstrated that this compound effectively catalyzes the methylation of unactivated alkyl halides. The reaction yielded satisfactory results under mild conditions, showcasing its potential in synthetic organic chemistry .

Study 2: Cellular Effects

Research indicated that the compound influences cell signaling pathways by modulating the activity of key enzymes involved in metabolic processes. It was observed that treatment with this compound led to altered gene expression profiles in cultured cells, suggesting its role in cellular regulation .

Data Table: Biological Activity Overview

常见问题

Q. What synthetic methodologies are effective for preparing 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine?

The compound is synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Mitsunobu reactions for pyridine ring functionalization. For example, tert-butyl groups are introduced via nucleophilic substitution or tert-butylation reagents under anhydrous conditions. Post-synthetic purification involves column chromatography and recrystallization to achieve >95% purity. Structural confirmation is critical at each step using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- 1H/13C NMR : Identifies tert-butyl proton environments (δ ~1.3 ppm) and aromatic pyridine protons (δ 7.0–8.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 268.4000 for C18H24N2) .

- X-ray crystallography : Resolves steric effects from bulky tert-butyl groups and confirms spatial arrangement of pyridine rings .

Q. How does the compound’s steric bulk influence its solubility and stability?

The tert-butyl groups enhance hydrophobicity, limiting solubility in polar solvents (e.g., water, methanol) but improving stability in organic solvents like dichloromethane or toluene. Storage under inert gas (argon) in sealed containers at –20°C prevents degradation. Thermal gravimetric analysis (TGA) can assess decomposition thresholds (>200°C typical for tert-butyl derivatives) .

Advanced Research Questions

Q. What experimental strategies evaluate its inhibitory activity against enzymes like CYP1B1?

- In vitro assays : Ethoxyresorufin-O-deethylase (EROD) assays quantify CYP1B1 inhibition by measuring fluorescence of resorufin (λex/λem = 530/585 nm). IC50 values are calculated via dose-response curves (e.g., IC50 = 0.011 μM for active derivatives) .

- Structure-activity relationship (SAR) : Compare analogs with pyridine rings at C2 vs. C3/C4 positions to identify steric/electronic effects on binding .

Q. How can computational methods predict its corrosion inhibition efficiency on metal surfaces?

- Density functional theory (DFT) : Calculates adsorption energies, Fukui indices, and charge transfer to identify active sites (e.g., pyridine N as electron donor).

- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (Rct) in corrosive media (e.g., 0.5 M H2SO4) to validate inhibition efficiency (>90% at 200 ppm) .

Q. What mechanisms explain its ability to stabilize DNA under acidic conditions?

Pyridine derivatives interact with DNA via cationic charge-assisted hydrogen bonding, counteracting denaturation. Techniques include:

- Circular dichroism (CD) : Monitors B-DNA to A-DNA transitions at pH < 5.

- Molecular dynamics (MD) simulations : Analyze pyridine-DNA binding modes and free energy profiles .

Q. How do substituent positions (ortho vs. para) affect photophysical properties?

- UV/Vis spectroscopy : Measures λmax shifts in solvents of varying polarity (e.g., bathochromic shifts in DMSO due to n→π* transitions).

- Solvatochromism studies : Correlate Stokes shifts with solvent polarity parameters (e.g., ET30) to assess dipole-dipole interactions .

Q. What in vitro models assess its pharmacokinetic stability for drug development?

- Hepatocyte microsomal assays : Quantify metabolic half-life (t1/2) using LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction (fu) .

Q. How can molecular docking optimize its binding to therapeutic targets (e.g., kinases)?

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., inhibition potency)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。